molecular formula C12H13BrO2 B2889067 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone CAS No. 863655-02-1

2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone

Cat. No.: B2889067
CAS No.: 863655-02-1
M. Wt: 269.138
InChI Key: MFMDFEPMAABNLC-UHFFFAOYSA-N
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Description

2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone is a specialized α-haloketone compound offered as a high-purity synthetic building block for research applications . This molecule features a bromoacetyl group adjacent to a ketone, a classic α-haloketone motif known for its high reactivity and utility as a versatile synthon in organic and medicinal chemistry . The structure is further substituted with a cyclopropylmethoxy group at the meta-position, which can influence the compound's electronic properties and serve as a key structural element in the design of target molecules. Compounds of this class are valuable intermediates in the preparation of diverse chemical classes, particularly in the combinatorial synthesis of functionalized carbo- and heterocyclic systems . Researchers leverage the electrophilic nature of the α-carbon, which is activated by both the carbonyl and bromine groups, for nucleophilic substitution reactions. This allows for the construction of more complex architectures, including those investigated as potential pharmaceuticals with a broad spectrum of biological activities . The crystal structures of related α-haloketones often reveal extensive intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking, which can be relevant for understanding the solid-state properties of materials derived from this reagent . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-7-12(14)10-2-1-3-11(6-10)15-8-9-4-5-9/h1-3,6,9H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMDFEPMAABNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863655-02-1
Record name 2-bromo-1-[3-(cyclopropylmethoxy)phenyl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone typically involves the bromination of 1-[3-(cyclopropylmethoxy)phenyl]ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: 1-[3-(cyclopropylmethoxy)phenyl]ethanol.

    Oxidation: 3-(cyclopropylmethoxy)benzoic acid or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can modulate the compound’s biological activity and its interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone with other 2-bromo-1-arylethanones, focusing on substituent effects, synthetic methods, spectral properties, and applications.

Substituent Effects on Reactivity and Stability

  • Electron-donating vs. This may slow nucleophilic substitution reactions relative to analogs with nitro or trifluoromethyl groups . 3,4-Dimethoxyphenyl (C10H11BrO3): The dual methoxy groups enhance electron density on the aromatic ring, further stabilizing intermediates in substitution reactions but may reduce bromine lability compared to electron-deficient aryl systems . Trifluoromethyl (C9H6BrF3O): The strong electron-withdrawing -CF₃ group increases the electrophilicity of the carbonyl, accelerating bromine displacement. This is exploited in antiparasitic drug precursors .

Critical Analysis of Substituent Influence

  • Steric Effects : Bulky substituents like cyclopropylmethoxy (Target Compound) may hinder reactions at the carbonyl group, whereas smaller groups (e.g., methoxy) allow faster kinetics .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) lower the LUMO energy of the carbonyl, facilitating nucleophilic attack . Electron-donating groups (e.g., -OCH3, cyclopropylmethoxy) reduce electrophilicity, requiring harsher reaction conditions .
  • Solubility and Stability : Cyclopropylmethoxy derivatives may exhibit improved lipid solubility compared to polar substituents (e.g., -OH), enhancing bioavailability in drug design .

Biological Activity

2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone is a chemical compound with a distinctive molecular structure that includes a bromo substituent and a cyclopropylmethoxy group. This unique configuration suggests potential for diverse biological activities, making it an area of interest in medicinal chemistry. The compound's molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 269.13 g/mol.

Structure and Properties

The structural characteristics of this compound influence its reactivity and biological interactions. The presence of the cyclopropylmethoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with biological targets.

Property Value
Molecular FormulaC₁₁H₁₃BrO₂
Molecular Weight269.13 g/mol
Chemical StructureStructure

Biological Activities

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6.
  • Enzyme Inhibition : The compound may act as a phosphodiesterase inhibitor, which is significant in regulating cellular signaling pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity.
  • Modulation of Signaling Pathways : It could influence pathways involved in inflammation and apoptosis through enzyme inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:

  • Antimicrobial Activity Study :
    • A series of derivatives were synthesized and tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating strong antimicrobial properties.
  • Anti-inflammatory Activity :
    • Research demonstrated that derivatives similar to this compound significantly reduced levels of inflammatory markers in vitro.
  • Phosphodiesterase Inhibition :
    • Compounds structurally related to this ethanone exhibited varying degrees of phosphodiesterase inhibitory activity, with some showing IC50 values significantly lower than standard inhibitors like EDTA.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone, and how do reaction conditions influence yield?

The synthesis of brominated ethanones typically involves bromination of precursor ketones. For example:

  • Bromination with Br₂ and catalysts : Treating 1-[3-(cyclopropylmethoxy)phenyl]ethanone with bromine (Br₂) in the presence of FeBr₃ or AlBr₃ under anhydrous conditions at 0–25°C achieves selective α-bromination .
  • N-Bromosuccinimide (NBS) : NBS in dichloromethane (DCM) or acetic acid at 40–60°C offers milder conditions, reducing side reactions like ring bromination .

Q. Key factors affecting yield :

  • Temperature : Lower temperatures favor α-bromination over ring substitution.
  • Catalyst loading : Excess FeBr₃ may lead to over-bromination.
  • Solvent polarity : Polar solvents (e.g., acetic acid) stabilize intermediates, improving selectivity.

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming purity?

Essential techniques :

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.0–1.5 ppm (cyclopropyl CH₂), δ 3.8–4.2 ppm (OCH₂), and δ 4.5–4.8 ppm (COCH₂Br) confirm structure .
    • ¹³C NMR : Signals for carbonyl (C=O, ~190 ppm) and Br-bearing carbon (~40 ppm) validate functional groups .
  • Mass spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₂H₁₂BrO₂ (exact mass calculated via isotopic patterns) .
  • HPLC : Purity >95% confirmed using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropylmethoxy group influence reactivity in cross-coupling reactions?

The cyclopropylmethoxy substituent introduces:

  • Steric hindrance : The bulky cyclopropyl group reduces nucleophilic attack at the α-carbon, favoring electrophilic aromatic substitution (EAS) over SN₂ mechanisms .
  • Electronic effects : The electron-donating methoxy group activates the phenyl ring for EAS but deactivates the ketone via conjugation, slowing nucleophilic addition at the carbonyl .

Q. Example reaction :

  • Suzuki coupling : Limited reactivity with aryl boronic acids due to steric blocking; optimize using Pd(PPh₃)₄ and elevated temperatures (80–100°C) .

Q. What contradictions exist in reported biological activities of structurally similar brominated ethanones, and how can they be resolved experimentally?

Reported contradictions :

  • Antimicrobial activity : Some studies report IC₅₀ values <10 μM for Gram-positive bacteria, while others show no activity at 50 μM .
  • Enzyme inhibition : Discrepancies in IC₅₀ for kinase inhibition (e.g., 0.5 μM vs. 2.5 μM) .

Q. Resolution strategies :

  • Standardized assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and assay conditions (e.g., broth microdilution) .
  • Control for solubility : Ensure DMSO concentration ≤1% to avoid false negatives .

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate Fukui indices for electrophilic/nucleophilic sites .
  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .

Q. Example prediction :

  • Higher Fukui indices at the α-carbon and para-position of the phenyl ring suggest preferential bromination or nucleophilic attack at these sites .

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